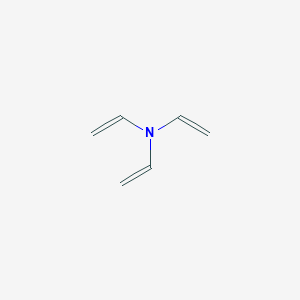
3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione
Overview
Description
3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, also known as 3HEQD, is a heterocyclic organic compound that has been studied for its potential applications in various scientific fields. It has been used in a variety of research studies, including those related to chemical synthesis, drug development, and biochemistry. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for 3HEQD.
Scientific Research Applications
Antiviral Applications : A study by Kang et al. (2016) discovered that 3-hydroxy-quinazoline-2,4(1H,3H)-diones showed significant antiviral activity specifically against vaccinia and adenovirus, highlighting its potential as a novel class of antiviral agents (Kang et al., 2016).
Chemical Synthesis and Modification : Ukrainets et al. (2011) explored the alkylation and subsequent bromination of 3-(2-hydroxyethyl)quinazoline-2,4-dione. This study contributes to understanding the chemical properties and potential modifications of this compound (Ukrainets et al., 2011).
Herbicidal Evaluation : Research by Wang et al. (2014) synthesized and evaluated triketone-containing quinazoline-2,4-dione derivatives for herbicidal activity. Some compounds showed promising herbicidal activity, suggesting potential agricultural applications (Wang et al., 2014).
Antitumor Properties : Zhou et al. (2013) reported that quinazoline-2,4(1H,3H)-diones significantly inhibited the growth of various human tumor cell lines, indicating their potential in cancer research (Zhou et al., 2013).
CO2 Utilization in Synthesis : A study by Vessally et al. (2017) discussed the chemical fixation of CO2 to 2-aminobenzonitriles as a strategy to synthesize quinazoline-2,4(1H,3H)-diones. This method aligns with green and sustainable chemistry perspectives (Vessally et al., 2017).
Synthesis from Carbon Dioxide : Research by Patil et al. (2008) and Ma et al. (2013) focused on synthesizing quinazoline-2,4(1H,3H)-diones using carbon dioxide, contributing to environmentally friendly methods in organic synthesis (Patil et al., 2008), (Ma et al., 2013).
Safety and Hazards
The safety data sheet for 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione indicates that it is not classified as hazardous . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first-aid measures should be taken . Suitable extinguishing media for fires involving this compound include dry chemical, carbon dioxide, or alcohol-resistant foam .
Mechanism of Action
Target of Action
Quinazolin-4(3h)-ones, a class of compounds to which this compound belongs, are known to interact with a variety of biological targets due to their versatile structure . They have been found in a large number of natural products and synthetic drugs showing a broad range of biological and therapeutic activities .
Mode of Action
It’s known that quinazolin-4(3h)-ones interact with their targets in a variety of ways, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Quinazolin-4(3h)-ones are known to be involved in a wide range of biological processes, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinazolin-4(3h)-ones are known to exhibit a broad spectrum of biological and therapeutic activities, including antimicrobial, antitumor, antifungal, and cytotoxic activities .
properties
IUPAC Name |
3-(2-hydroxyethyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-6-5-12-9(14)7-3-1-2-4-8(7)11-10(12)15/h1-4,13H,5-6H2,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUNWRHRAQZLNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152968 | |
| Record name | 3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1207-75-6 | |
| Record name | 3-(2-Hydroxyethyl)-2,4(1H,3H)-quinazolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-hydroxyethyl)-1H,3H-quinazoline-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2-Hydroxyethyl)-2,4(1H,3H)-quinazolinedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6Y7JRT9PM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the excretion pathways of H-88 and its metabolites?
A1: Excretion patterns for H-88 differ significantly across species. [, ] In rats, mice, guinea pigs, and hamsters, 40-65% of the administered radioactivity is excreted in urine and 5-15% in feces over 3-4 days. [] Conversely, rabbits, monkeys, and humans primarily eliminate the radioactivity through urine (over 80% in 2-3 days) with negligible fecal excretion. [] These differences in excretion routes underscore the importance of considering species-specific physiology and elimination mechanisms when investigating the compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














